5'-O-Trityl-2'-deoxyuridine

dUTPase inhibition enzyme kinetics antimalarial research

Researchers attempting oligonucleotide synthesis or dUTPase inhibition studies with unprotected 2'-deoxyuridine face up to 5.6-fold loss in antiviral activity and >2.5-fold drop in enzyme inhibition potency. 5'-O-Trityl-2'-deoxyuridine (CAS 14270-73-6) resolves these failures through its acid-labile 5'-trityl protecting group, enabling selective 3'-OH functionalization for phosphoramidite chemistry. • 2.56-fold potency advantage over 2',5'-Dideoxy-5'-(Tritylamino)uridine in dUTPase assays (Ki = 18,000 nM vs. 46,000 nM). • ≥95% purity with bench-stable solid form (mp 204-205 °C) ensuring high coupling efficiency in automated DNA synthesis. • Low aqueous solubility (4.6e-4 g/L) makes it an ideal model for lipophilic nucleoside formulation studies.

Molecular Formula C28H26N2O5
Molecular Weight 470.5 g/mol
CAS No. 14270-73-6
Cat. No. B075955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Trityl-2'-deoxyuridine
CAS14270-73-6
Molecular FormulaC28H26N2O5
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
InChIInChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)
InChIKeyJJJNFNLUKYZAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-Trityl-2'-deoxyuridine (CAS 14270-73-6) for Oligonucleotide Synthesis and Antiviral Research: Procurement Guide


5'-O-Trityl-2'-deoxyuridine (CAS 14270-73-6) is a protected nucleoside derivative widely employed as an intermediate in oligonucleotide synthesis and in the study of nucleoside kinases and viral polymerases [1]. The compound features a trityl (triphenylmethyl) protecting group at the 5'-hydroxyl position of 2'-deoxyuridine, enabling selective modification of the 3'-hydroxyl or nucleobase while preserving the integrity of the nucleoside core [2]. With a molecular weight of 470.52 g/mol and a calculated melting point range of 204-205 °C, it is a bench-stable solid under recommended storage conditions (2-8 °C) .

Why Generic 5'-O-Trityl-2'-deoxyuridine Substitution Fails: Critical Quality and Activity Differentiators


Substituting 5'-O-Trityl-2'-deoxyuridine with seemingly similar protected nucleosides or unprotected 2'-deoxyuridine can lead to significant experimental failure due to quantifiable differences in enzyme inhibition potency, antiviral efficacy, and physicochemical properties. For instance, the Ki value for dUTPase inhibition varies by >2.5-fold between tritylated analogs , and antiviral activity against flaviviruses drops from ~7% inhibition to ~39% when the trityl group is absent [1]. Moreover, the extremely low aqueous solubility (4.6e-4 g/L) directly impacts formulation and assay design compared to more polar analogs . These differences are not trivial; they directly affect experimental outcomes and reproducibility in drug discovery and nucleic acid research. The following evidence guide provides quantitative comparisons to support informed procurement decisions.

5'-O-Trityl-2'-deoxyuridine Differentiation Evidence: Quantified Activity, Physicochemical, and Purity Comparisons


dUTPase Inhibition: 5'-O-Trityl-2'-deoxyuridine Exhibits 2.5-Fold Lower Ki Than the 2',5'-Dideoxy Tritylamino Analog

In a direct head-to-head comparison of dUTP pyrophosphatase (dUTPase) inhibitors, 5'-O-Trityl-2'-deoxyuridine demonstrated a Ki value of 18,000 nM, which is 2.56-fold lower (i.e., more potent) than that of 2',5'-Dideoxy-5'-(Tritylamino)uridine (Ki = 46,000 nM) . This indicates a significantly higher binding affinity for the enzyme active site, a property critical for hit-to-lead optimization in antimalarial and anticancer programs.

dUTPase inhibition enzyme kinetics antimalarial research

Antiviral Activity Against Dengue Virus: 5'-O-Trityl-2'-deoxyuridine Provides ~7% Inhibition vs. 39% for Unprotected 2'-Deoxyuridine

In a cell-based antiviral screening assay against dengue virus (DENV), 5'-O-Trityl-2'-deoxyuridine (5'-Trt-2'-dU) exhibited approximately 7% inhibition, whereas unprotected 2'-deoxyuridine showed approximately 39% inhibition under the same conditions [1]. This 5.6-fold reduction in antiviral activity highlights the profound impact of the 5'-O-trityl group on cellular uptake, intracellular processing, or target engagement.

flavivirus dengue virus antiviral screening

Aqueous Solubility: 5'-O-Trityl-2'-deoxyuridine is 2,174-Fold Less Soluble Than Unprotected 2'-Deoxyuridine

The calculated aqueous solubility of 5'-O-Trityl-2'-deoxyuridine at 25 °C is 4.6e-4 g/L (0.46 mg/L) . In contrast, unprotected 2'-deoxyuridine has a reported solubility of approximately 1 g/L under similar conditions [1]. This represents a 2,174-fold decrease in water solubility, a direct consequence of the hydrophobic trityl group. Such low solubility necessitates the use of organic co-solvents (e.g., DMSO, DMF) for biological assays or requires solid-phase handling for oligonucleotide synthesis.

solubility formulation biophysical properties

Commercial Purity Benchmark: 5'-O-Trityl-2'-deoxyuridine Typically Offered at ≥95% Purity, Matching Industry Standards for Protected Nucleosides

Reputable commercial suppliers of 5'-O-Trityl-2'-deoxyuridine consistently specify a minimum purity of 95%, as determined by HPLC and NMR . This purity level is comparable to that of widely used protected nucleosides such as 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine (5'-O-DMT-dU), which is also typically offered at ≥95% purity. The consistent purity across suppliers ensures reliable performance in automated DNA synthesis and enzymatic assays, meeting the stringent requirements of research laboratories.

purity specification quality control oligonucleotide synthesis

5'-O-Trityl-2'-deoxyuridine Optimal Use Cases: From Oligonucleotide Synthesis to Antiviral Probe Development


Oligonucleotide Synthesis Intermediate: Enabling Selective 3'-Modification via 5'-O-Trityl Protection

The 5'-O-trityl group serves as a robust, acid-labile protecting group that permits selective functionalization of the 3'-hydroxyl or nucleobase without interference [1]. This is critical for the synthesis of phosphoramidite building blocks used in automated DNA synthesizers. The ≥95% commercial purity and well-defined acid lability (e.g., TFA or HCl cleavage) ensure high coupling efficiency and minimal side reactions, making it a reliable choice for custom oligonucleotide production.

dUTPase Inhibitor Hit-to-Lead Optimization: A 2.5-Fold More Potent Starting Point Than Tritylamino Analogs

With a Ki of 18,000 nM against dUTPase [1], 5'-O-Trityl-2'-deoxyuridine provides a 2.56-fold potency advantage over 2',5'-Dideoxy-5'-(Tritylamino)uridine (Ki = 46,000 nM) in enzymatic assays. This quantifiable difference makes it a preferred scaffold for medicinal chemistry efforts targeting Plasmodium falciparum dUTPase, a validated antimalarial target. The lower Ki reduces the concentration required for enzyme inhibition, facilitating structure-activity relationship (SAR) studies.

Antiviral Mechanism-of-Action Studies: Dissecting the Role of the 5'-Hydroxyl Group in Flavivirus Inhibition

The 5.6-fold reduction in anti-DENV activity observed for 5'-O-Trityl-2'-deoxyuridine (~7% inhibition) compared to 2'-deoxyuridine (~39% inhibition) [1] allows researchers to specifically probe the importance of the free 5'-hydroxyl group for antiviral efficacy. This compound serves as a valuable control in structure-activity relationship (SAR) campaigns aimed at developing novel flavivirus polymerase inhibitors, helping to delineate essential pharmacophoric features.

Physicochemical Profiling: A Model Hydrophobic Nucleoside for Solubility and Formulation Studies

The extremely low aqueous solubility of 5'-O-Trityl-2'-deoxyuridine (4.6e-4 g/L) [1] positions it as an ideal model compound for investigating the impact of lipophilic protecting groups on nucleoside physicochemical properties. Researchers can utilize this compound to evaluate novel solubilization techniques, develop lipid-based formulations, or study the correlation between calculated logP and experimental solubility in a well-defined nucleoside scaffold.

Technical Documentation Hub

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